molecular formula C13H10ClNO2S B1363449 2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carbonyl chloride CAS No. 306936-09-4

2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carbonyl chloride

Cat. No.: B1363449
CAS No.: 306936-09-4
M. Wt: 279.74 g/mol
InChI Key: RVSZVNBHVILSTQ-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carbonyl chloride is a complex organic compound that features a benzofuran ring fused with a thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzofuran and thiazole moieties in its structure suggests that it may exhibit unique biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carbonyl chloride typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran ring, followed by the introduction of the thiazole moiety. The final step involves the chlorination of the carbonyl group.

    Benzofuran Ring Formation: The benzofuran ring can be synthesized through a cyclization reaction of ortho-hydroxyaryl ketones with suitable reagents.

    Thiazole Ring Introduction: The thiazole ring can be introduced via a condensation reaction between a thioamide and an α-haloketone.

    Chlorination: The final step involves the chlorination of the carbonyl group using reagents such as thionyl chloride or oxalyl chloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carbonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl chloride group.

    Oxidation and Reduction: The benzofuran and thiazole rings can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex polycyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols can be used under basic conditions to replace the chloride group.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the benzofuran ring.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the thiazole ring.

Major Products

The major products formed from these reactions include various substituted benzofuran-thiazole derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carbonyl chloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carbonyl chloride lies in its combined benzofuran-thiazole structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple scientific fields.

Properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2S/c1-7-11(12(14)16)18-13(15-7)9-2-3-10-8(6-9)4-5-17-10/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSZVNBHVILSTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC3=C(C=C2)OCC3)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371142
Record name 2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306936-09-4
Record name 2-(2,3-Dihydro-5-benzofuranyl)-4-methyl-5-thiazolecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306936-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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